molecular formula C13H15NS B1503983 6-(Tetrahydro-thiopyran-4-YL)-1H-indole CAS No. 885273-12-1

6-(Tetrahydro-thiopyran-4-YL)-1H-indole

Cat. No.: B1503983
CAS No.: 885273-12-1
M. Wt: 217.33 g/mol
InChI Key: OILXVYSCHAVKIY-UHFFFAOYSA-N
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Description

6-(Tetrahydro-thiopyran-4-YL)-1H-indole is a heterocyclic organic compound that features a thiopyran ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-thiopyran-4-YL)-1H-indole typically involves the following steps:

  • Formation of Tetrahydro-thiopyran-4-ol: This can be achieved by reducing tetrahydrothiopyran-4-one using suitable reducing agents such as lithium aluminium hydride (LiAlH4).

  • Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a ketone or aldehyde.

  • Coupling Reaction: The tetrahydro-thiopyran-4-ol is then coupled with the indole ring using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Tetrahydro-thiopyran-4-YL)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.

  • Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiopyran ring.

  • Tetrahydrothiopyran Derivatives: Resulting from the reduction of the compound.

  • Substituted Indoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

6-(Tetrahydro-thiopyran-4-YL)-1H-indole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of thiopyran derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be used in the synthesis of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-(Tetrahydro-thiopyran-4-YL)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The indole moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

6-(Tetrahydro-thiopyran-4-YL)-1H-indole is unique due to its combination of the thiopyran and indole rings. Similar compounds include:

  • 6-(Tetrahydro-thiopyran-4-yl)-1H-indazole: This compound features an indazole ring instead of an indole ring, resulting in different chemical properties and biological activities.

  • 6-(Tetrahydro-pyran-4-yl)-1H-indole: This compound has a pyran ring instead of a thiopyran ring, leading to variations in reactivity and applications.

Properties

IUPAC Name

6-(thian-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILXVYSCHAVKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696239
Record name 6-(Thian-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-12-1
Record name 6-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Thian-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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